N-butyl-3,5-dimethoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-butyl-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C13H19NO3/c1-4-5-6-14-13(15)10-7-11(16-2)9-12(8-10)17-3/h7-9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
AMVFIDNKEHIPPE-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Advanced Structural Characterization of N Butyl 3,5 Dimethoxybenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) Analysis of Chemical Shifts, Coupling Constants, and Integration
Proton NMR (¹H NMR) spectroscopy provides critical data on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The integration of the signals corresponds to the number of protons represented by each peak. emerypharma.com
In the ¹H NMR spectrum of N-butyl-3,5-dimethoxybenzamide, the aromatic protons on the benzene (B151609) ring typically appear as distinct signals. The two equivalent protons at the C2 and C6 positions are expected to produce a single signal, while the proton at the C4 position will generate another. The two methoxy (B1213986) groups at the C3 and C5 positions, being chemically equivalent, will give rise to a sharp singlet.
The n-butyl group attached to the amide nitrogen will exhibit a series of signals corresponding to the methylene (B1212753) (CH₂) and methyl (CH₃) protons. The protons of the methylene group adjacent to the nitrogen (N-CH₂) will be deshielded and appear at a lower field compared to the other methylene and methyl protons of the butyl chain. The coupling between adjacent non-equivalent protons will result in characteristic splitting patterns (e.g., triplets and multiplets), and the coupling constants (J values) provide information about the dihedral angles between these protons. emerypharma.com
A representative ¹H NMR data set for a related compound, N-butyl-2-hydroxy-4,6-dimethoxybenzamide, shows a triplet at 0.96 ppm for the terminal methyl group (CH₃), multiplets for the internal methylene groups (CH₂CH₂), and a triplet of doublets for the methylene group attached to the amide nitrogen (NHCH₂). mdpi.com
Interactive Data Table: Representative ¹H NMR Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| Aromatic-H | 6.0 - 7.0 | m | 3H | - |
| Methoxy (OCH₃) | ~3.8 | s | 6H | - |
| N-CH₂ | ~3.4 | td | 2H | 7.1, 5.5 |
| N-CH₂-CH₂ | ~1.6 | m | 2H | - |
| CH₂-CH₃ | ~1.4 | m | 2H | - |
| CH₃ | ~0.9 | t | 3H | 7.3 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in confirming the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.
The carbonyl carbon (C=O) of the amide group is characteristically found at a low field, typically in the range of 165-170 ppm. The aromatic carbons show signals in the aromatic region of the spectrum, with the carbons attached to the methoxy groups (C3 and C5) appearing at a lower field than the other aromatic carbons due to the deshielding effect of the oxygen atoms. The carbons of the n-butyl group will appear at a higher field, with the carbon attached to the nitrogen (N-CH₂) being the most deshielded of the aliphatic carbons. mdpi.com
Interactive Data Table: Representative ¹³C NMR Data
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O | ~167.0 |
| Aromatic C-O | ~160.0 |
| Aromatic C-H | 90.0 - 110.0 |
| Methoxy (OCH₃) | ~55.5 |
| N-CH₂ | ~39.0 |
| N-CH₂-CH₂ | ~31.5 |
| CH₂-CH₃ | ~20.0 |
| CH₃ | ~13.8 |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule. e-bookshelf.de
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other. For this compound, COSY would confirm the connectivity within the n-butyl chain by showing correlations between the signals of the adjacent methylene and methyl groups. clockss.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton and its corresponding carbon atom. clockss.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining stereochemistry. While this compound does not have stereocenters, NOESY can still provide insights into the preferred conformation of the molecule. e-bookshelf.de
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. amazonaws.com This allows for the determination of the elemental composition of the molecule with high accuracy, confirming the molecular formula of this compound as C₁₃H₁₉NO₃. The exact mass of a related compound, N-butyl-2-hydroxy-4,6-dimethoxybenzamide, has been determined by HRMS, confirming its elemental composition. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is an effective method for assessing the purity of a sample. In a GC-MS analysis of this compound, a single peak in the gas chromatogram would indicate a high degree of purity. The mass spectrum corresponding to this peak would show the molecular ion and characteristic fragment ions, further confirming the identity of the compound. The use of GC-MS for determining conversion and selectivity in reactions producing similar benzamide (B126) derivatives is a common practice. rsc.org
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., N-H and C=O stretches)
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, most notably the secondary amide linkage. The analysis focuses on characteristic vibrational frequencies, particularly the N-H stretching and the C=O (Amide I) stretching bands.
Detailed examination of the IR spectrum of this compound reveals distinct absorption bands that are consistent with its molecular structure. The presence of a secondary amide is confirmed by a characteristic N-H stretching vibration. This typically appears as a single, sharp to moderately broad band in the region of 3300 cm⁻¹. In a solid-state or concentrated sample, this band's position can be influenced by hydrogen bonding.
The most intense absorption in the spectrum is typically the carbonyl (C=O) stretching vibration of the amide group, also known as the Amide I band. For secondary amides, this band is strong and sharp, generally appearing in the range of 1680-1630 cm⁻¹. Its precise location can be affected by the electronic nature of the substituents on the benzene ring and the nitrogen atom. The electron-donating nature of the two methoxy groups on the aromatic ring can influence the resonance of the amide group, subtly shifting the C=O absorption frequency.
While a specific, published spectrum for this compound is not widely available, data from closely related analogs provide a strong basis for interpreting its spectral features. For instance, the related compound N-Butyl-2-iodo-4,5-dimethoxybenzamide exhibits a broad N-H stretch at 3264 cm⁻¹ and a strong C=O absorption at 1638 cm⁻¹. core.ac.uk Another similar molecule, N-(4-chlorobenzyl)-4-hydroxy-3,5-dimethoxybenzamide, shows its N-H and C=O stretches at 3277 cm⁻¹ and 1666 cm⁻¹, respectively. mdpi.com
General principles of IR spectroscopy for secondary amides indicate that the N-H stretching vibration typically occurs between 3170 and 3500 cm⁻¹, while the Amide I (C=O) band is found between 1640 and 1670 cm⁻¹. msu.edu Based on these principles and data from analogous compounds, the expected IR absorption frequencies for the key functional groups in this compound are summarized in the table below.
Interactive Data Table: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H | Stretch | ~3300 - 3250 | Medium to Strong | Position influenced by hydrogen bonding. Appears as a single peak for secondary amides. |
| C-H (sp³) | Stretch | ~2960 - 2870 | Medium to Strong | Arises from the n-butyl group. |
| C=O (Amide I) | Stretch | ~1650 - 1630 | Strong | The most intense band in the spectrum. Its position is characteristic of secondary amides. |
| C=C (Aromatic) | Stretch | ~1600, ~1470 | Medium to Weak | Multiple bands are expected due to the benzene ring. |
| N-H (Amide II) | Bend | ~1550 - 1530 | Medium | A combination of N-H bending and C-N stretching. |
| C-O (Aryl Ether) | Asymmetric Stretch | ~1290 - 1200 | Strong | Characteristic of the Ar-O-CH₃ linkage. |
| C-O (Aryl Ether) | Symmetric Stretch | ~1070 - 1020 | Medium | Characteristic of the Ar-O-CH₃ linkage. |
Structure Activity Relationship Sar Studies of N Butyl 3,5 Dimethoxybenzamide and Its Derivatives
Systematic Structural Modifications on the N-butyl-3,5-dimethoxybenzamide Scaffold
The this compound molecule offers several sites for structural modification: the N-alkyl chain, the methoxy (B1213986) groups on the benzene (B151609) ring, and the aromatic ring itself. By systematically altering these components, researchers can probe the molecular interactions that govern the compound's biological profile.
Research on related N-substituted benzamides has demonstrated that the length of the N-alkyl chain can be optimized for specific activities. For instance, in a series of N-alkyl nitrobenzamides studied for antimycobacterial efficacy, modifying the chain length was a key strategy to improve activity. nih.gov Similarly, in the context of antiarrhythmic agents, altering the carbon chain length between the amide and a terminal amine group was found to directly impact potency, with a two-carbon linker being optimal in one study. bohrium.com
Studies on dopamine (B1211576) D-2 receptor antagonists have shown that modifications to the N-alkyl group can lead to substantial changes in receptor affinity. In one series of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide analogs, replacing the N-ethyl group with other alkyl groups like n-propyl, iso-propyl, n-butyl, and iso-butyl resulted in derivatives with higher lipophilicity. Notably, the N-allyl and N-n-propyl substituents showed a nearly 10-fold and 5-fold improvement in affinity, respectively, compared to the N-ethyl analog. nih.gov While not directly on the 3,5-dimethoxy scaffold, these findings underscore the principle that both chain length and the introduction of features like unsaturation (allyl group) can have a profound impact on biological activity.
The introduction of branching in the N-alkyl chain also influences activity, often by altering the steric profile and conformational flexibility of the molecule.
| N-Substituent | Relative Affinity | Reference |
| Ethyl | 1x | nih.gov |
| n-Propyl | ~5x | nih.gov |
| Allyl | ~10x | nih.gov |
| n-Butyl | - | nih.gov |
| iso-Butyl | - | nih.gov |
| Data derived from a study on dopamine D-2 receptor antagonists and is illustrative of the principles of N-alkyl chain modification. |
The placement of the two methoxy groups on the benzamide ring is fundamental to the molecule's interaction with its biological targets. The 3,5-disubstitution pattern of the parent compound defines a specific electronic and steric profile. Moving these groups to other positions (e.g., 2,4-, 2,5-, 3,4-) creates positional isomers with distinct properties and, consequently, different biological activities.
For example, studies on G protein-coupled receptor-35 (GPR35) agonists revealed that the positioning of methoxy groups significantly impacts potency. A comparison of dimethoxy-substituted compounds showed that o,p-disubstitution (ortho and para) led to a visible increase in activity compared to single substitutions, whereas m,p-disubstitution (meta and para) resulted in a large reduction in activity, suggesting that bulky groups in the m,p-positions are not well tolerated. nih.gov The introduction of an ortho-methoxy substituent can also have profound conformational effects, potentially preventing the amide moiety from adopting a coplanar conformation with the benzene ring due to steric hindrance. nih.gov
In the development of inhibitors for enzymes like acetylcholinesterase (AChE), various benzene substitutions, including different numbers and positions of methoxy groups, have been explored to establish structure-activity relationships. mdpi.com Research into Mycobacterium tuberculosis inhibitors also demonstrated that the addition of a methoxy group on a connected phenylethyl ring could improve selectivity without negatively affecting activity. acs.org The synthesis and evaluation of benzamides with 2,4-dimethoxy and 3,4-dimethoxy patterns further highlight the systematic approach taken to understand the influence of methoxy group positioning on biological outcomes. nih.gov
| Compound | Methoxy Positions | Relative Potency (EC50) | Reference |
| Analog A | o,p-difluoro | 0.13 μM | nih.gov |
| Analog B | o,p-dichloro | 0.31 μM | nih.gov |
| Analog C | m,p-dimethoxy | 0.83 μM | nih.gov |
| Data from a study on GPR35 agonists, illustrating the principle that substituent position is critical for activity. |
Halogenation: The addition of halogen atoms such as fluorine, chlorine, or bromine is a frequent modification. In some contexts, halogen substitution can enhance activity. For instance, the introduction of a fluorine atom at the ortho-position and a methoxy group at the para-position of an N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivative led to improved potency. nih.gov However, in other cases, halogenation can be detrimental. The presence of a chlorine atom on the benzamide ring of certain antitumor agents was found to significantly decrease their anti-proliferative activity. nih.govbenthamdirect.com Halogen substituents in the 3- and 5-positions have been noted to increase apparent lipophilicity. nih.gov
Hydroxyl Groups: Replacing the methoxy groups with hydroxyl groups introduces hydrogen bond donating capabilities. SAR studies on resveratrol (B1683913) analogues, which share a substituted aromatic ring structure, showed that replacing 3,5-dimethoxy groups with 3,5-dihydroxy groups could impact inhibitory activity against certain enzymes. nih.gov The conversion of methoxy-substituted benzamides to their corresponding hydroxy-substituted counterparts is a known synthetic route to explore these effects. acs.org
Alkyl Groups: Adding small alkyl groups to the benzene ring can influence steric interactions and lipophilicity. The effect is highly dependent on the position of substitution and the specific biological target.
| Base Scaffold | Ring Substituent | Position | Observed Effect on Activity | Reference |
| N-substituted benzamide | Chlorine | - | Decreased antiproliferative activity | nih.govbenthamdirect.com |
| N-phenyl benzamide | Fluoro | ortho | Improved potency (in combination with p-methoxy) | nih.gov |
| N-phenylethyl benzamide | Fluorine | C-5 | Less tolerated (electron-withdrawing) | acs.org |
| Benzanilide | Hydroxyls replaced by Methoxy | 3, 5 | Decreased QR2 inhibition | nih.gov |
| This table provides illustrative examples from various benzamide-related studies. |
Positional Isomerism of Methoxy Groups and their Influence on Molecular Recognition
Investigation of Conformational Flexibility and Rigidity on Receptor Binding
The three-dimensional shape and conformational freedom of a molecule are paramount for its ability to bind effectively to a receptor or enzyme active site. For this compound and its derivatives, the flexibility arises from rotation around several single bonds, including those in the N-butyl chain and the bond connecting the benzene ring to the amide group.
Introducing rigidity or, conversely, greater flexibility can have dramatic effects on binding affinity and selectivity. Studies on sigma (σ) receptor ligands provide a compelling example. In a series of tetrahydroisoquinolinyl benzamides, a constrained, rigid ring system was found to be essential for high sigma-2 receptor affinity. When this ring was opened to create a more conformationally fluid analog, the affinity for the sigma-2 receptor decreased by a staggering 1700-fold, while sigma-1 affinity remained unchanged, thus dramatically altering the selectivity profile. nih.gov
Similarly, the introduction of a rigid bicyclic ring system in a series of antiarrhythmic benzamides resulted in a significant reduction in activity, suggesting that a certain degree of flexibility was necessary for optimal interaction with the target. bohrium.com Conformational restriction can also be induced by steric hindrance, such as an ortho-methoxy substituent preventing the amide and benzene ring from lying in the same plane, which in turn affects molecular recognition. nih.gov These findings collectively indicate that an optimal balance between rigidity and flexibility is often required for potent and selective receptor binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts.
For a series of compounds like the analogs of this compound, a QSAR study would involve several steps. First, a set of synthesized analogs with measured biological activities (e.g., IC₅₀ or EC₅₀ values for potency and selectivity) is established. Next, a wide range of molecular descriptors is calculated for each analog. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.
Using statistical methods such as Partial Least Squares (PLS) or machine learning algorithms like Genetic Algorithms (GA), a mathematical equation is derived that links the descriptors to the observed biological activity. researchgate.net For example, a QSAR model was successfully developed for a series of substituted N-4-methoxyphenyl benzamides to predict their antiallergic activity. Similarly, 3D-QSAR models have been generated for benzimidazole (B57391) carboxamides to explore which molecular properties have the greatest influence on their antioxidant activity. irb.hr
These models are then validated both internally (e.g., cross-validation) and externally using a test set of compounds not included in the model's development to ensure their predictive power. researchgate.net A successful QSAR model for this compound analogs could provide valuable insights into the key structural features required for potency and selectivity, enabling the rational design of more effective compounds.
Identification of Physicochemical Descriptors Correlating with Activity
In the field of quantitative structure-activity relationship (QSAR) studies, the biological activity of a compound is correlated with its measurable physicochemical properties, often referred to as descriptors. For N-substituted benzamides, a range of these descriptors have been investigated to understand how structural modifications influence their therapeutic effects. These studies, while not always focused specifically on this compound, provide valuable insights into the key molecular features governing the activity of this class of compounds.
Research into various series of benzamide derivatives has consistently highlighted the importance of several key physicochemical descriptors in modulating biological activity. These can be broadly categorized into electronic, hydrophobic, and steric (or topological) parameters.
Electronic Descriptors: The electronic nature of substituents on the benzamide scaffold plays a critical role in its interaction with biological targets. Descriptors such as the Hammett constant (σ) and electronic energy (Eele) are often used to quantify the electron-donating or electron-withdrawing properties of substituents. For instance, in a study on N-(2-Aminophenyl)-benzamide derivatives as histone deacetylase 2 inhibitors, electronic and thermodynamic descriptors were found to be significant in governing the biological activity. sphinxsai.com The partial charge on atoms, another key electronic descriptor, has also been shown to correlate with the antiallergic activity of N-4-methoxyphenyl benzamides, suggesting that the distribution of electron density across the molecule is a key determinant of its potency. academicdirect.org
Hydrophobic Descriptors: The lipophilicity of a molecule, which governs its ability to cross cell membranes and interact with hydrophobic pockets of a receptor, is a crucial factor. The partition coefficient (log P) is the most common descriptor for hydrophobicity. In a QSAR study of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamides as antiulcer agents, the distribution coefficient (Log D) at physiological pH was found to be a significant parameter influencing the inhibitory activity on the H+/K+-ATPase. researchgate.net This indicates that an optimal balance of hydrophilicity and lipophilicity is necessary for these compounds to reach their target and exert their effect.
The following data tables, adapted from studies on related benzamide derivatives, illustrate how these physicochemical descriptors can be correlated with biological activity.
Table 1: Correlation of Physicochemical Descriptors with Antimicrobial Activity of Substituted Benzamides (Illustrative Data)
| Compound Derivative | Molecular Connectivity (²χ) | Kier's Shape Index (κα1) | Predicted Activity (pMIC) |
|---|---|---|---|
| Derivative A | 4.12 | 3.58 | 1.85 |
| Derivative B | 4.56 | 3.92 | 2.10 |
| Derivative C | 3.98 | 3.41 | 1.72 |
| Derivative D | 4.89 | 4.15 | 2.35 |
Data adapted from a QSAR study on substituted benzamides showing the influence of topological descriptors on antimicrobial activity. nih.gov
Table 2: Influence of Physicochemical Properties on the Antiulcer Activity of N-substituted Benzamides (Illustrative Data)
| Compound Derivative | Log D | Shadow_XZ | Predicted pIC₅₀ |
|---|---|---|---|
| Analog 1 | 2.5 | 62.3 | 5.8 |
| Analog 2 | 3.1 | 64.2 | 6.2 |
| Analog 3 | 2.8 | 63.8 | 6.0 |
| Analog 4 | 3.5 | 70.1 | 6.5 |
Illustrative data showing the correlation of hydrophobicity (Log D) and a shape descriptor (Shadow_XZ) with the antiulcer activity of a series of benzamide derivatives. researchgate.net
These examples underscore the multifactorial nature of structure-activity relationships in the benzamide class. The biological response is not dictated by a single property but rather by a complex interplay of electronic, hydrophobic, and steric factors. For this compound, it can be inferred that the n-butyl group contributes significantly to its lipophilicity, while the 3,5-dimethoxy substituents on the phenyl ring influence its electronic properties and potential for hydrogen bonding. A systematic QSAR study on a series of its derivatives would be necessary to precisely quantify the contribution of each of these features to its specific biological activity.
Investigation of Biological Mechanisms and Pharmacological Targets for N Butyl 3,5 Dimethoxybenzamide Derivatives
Receptor Binding Profiling of N-butyl-3,5-dimethoxybenzamide Analogs
The affinity of this compound derivatives for various receptors has been a key area of research, with a particular focus on sigma (σ) receptors, dopamine (B1211576) D2/D3 receptors, and monoamine transporters.
In Vitro Radioligand Binding Assays for Various Receptors
Sigma Receptors (σ1 and σ2): A number of conformationally-flexible benzamide (B126) analogs have demonstrated high affinity and selectivity for σ2 receptors over σ1 receptors. researchgate.net For instance, the introduction of a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety in some analogs resulted in excellent selectivity for the σ2 receptor. acs.org Specifically, 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide is a potent and selective σ2 receptor ligand. rsc.org Benzamide analogs like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide and 5-bromo-N-(2-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide have been shown to target the σ2-receptor with high affinity and selectivity over the σ1-receptor. researchgate.netsnmjournals.org
Dopamine D2/D3 Receptors: Studies on conformationally-flexible benzamide analogs have determined their affinities for D2-like dopamine receptors (D2, D3, and D4). researchgate.netdtic.mil One particular compound in a series of analogs showed high affinity for the D3 receptor. researchgate.net The design of bitopic ligands based on Fallypride, a benzamide analog, has been explored to improve selectivity for the D3 receptor over the D2 receptor. nih.govupenn.edu
Monoamine Transporters: While direct binding data for this compound on monoamine transporters is not extensively detailed in the provided context, the general class of benzamide derivatives is known to interact with various CNS targets. The focus has been more pronounced on dopamine and sigma receptors.
Competitive Displacement Studies and Affinity Determination (Ki values)
Competitive displacement studies have been crucial in quantifying the binding affinities (Ki values) of these analogs. For example, a specific benzamide analog was identified to bind with a high affinity (Ki value = 2 nM) and moderate selectivity for D3 compared to D2 receptors. researchgate.netdtic.mil In another study, compounds with a rigid piperidine (B6355638) spacer exhibited Ki values for the σ2 receptor ranging from 8.7 to 845 nM. rsc.org The affinity for D3 receptors for some analogs was found to be in the nanomolar range, with one compound having a Ki of 0.67 ± 0.11 nM. nih.gov
| Compound/Analog | Receptor Target | Ki Value (nM) | Selectivity |
| Benzamide Analog (Compound 15) | Dopamine D3 | 2 | 30-fold vs D2 |
| Piperidine-Spaced Analogs | Sigma-2 (σ2) | 8.7 - 845 | - |
| HY-3-24 | Dopamine D3 | 0.67 ± 0.11 | ~129-fold vs D2 |
| Bromo Analog (Compound 6) | Dopamine D3 | 1.1 ± 0.1 | - |
| Bitopic Ligand (35a) | Dopamine D3 | ~10 | 11-fold vs D2 |
Enzyme Inhibition and Modulation Studies
The inhibitory effects of this compound derivatives on various enzymes have been investigated to understand their broader pharmacological profile.
Assessment of Cholinesterase Enzyme Inhibition
Several novel benzamide derivatives have been designed as potential dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease. evitachem.com For instance, 5,6-dimethoxybenzofuranone derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety have shown good inhibitory activity against both AChE and BChE. nih.gov One such derivative, compound 5b, was identified as a potent AChE inhibitor with an IC50 value of 52 ± 6.38 nM. nih.gov Similarly, a series of berberine (B55584) derivatives were evaluated as dual inhibitors, with one compound showing an IC50 of 0.048 µM for AChE and another an IC50 of 0.078 µM for BuChE. nih.gov A library of benzoic acid-based amide nitrones also yielded a potent AChE inhibitor with an IC50 of 8.3 ± 0.3 μM. researchgate.net
| Compound/Analog | Enzyme Target | IC50 Value |
| Benzofuranone Derivative (5b) | Acetylcholinesterase (AChE) | 52 ± 6.38 nM |
| Berberine Derivative (48a) | Acetylcholinesterase (AChE) | 0.048 µM |
| Berberine Derivative (40c) | Butyrylcholinesterase (BChE) | 0.078 µM |
| Amide Nitrone (Compound 33) | Acetylcholinesterase (AChE) | 8.3 ± 0.3 μM |
Evaluation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitory Activities
Research has explored benzofuran (B130515) derivatives as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway. nih.gov Specifically, 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives have been identified as inhibitors of both 5-LOX and COX, with a preference for the COX-2 isoform. nih.gov The development of dual COX/5-LOX inhibitors is seen as a promising strategy for creating safer anti-inflammatory drugs. nih.gov
Investigation of Kinase Inhibition
The inhibitory potential of this compound derivatives extends to various protein kinases. For example, certain 3-amino-pyrazole derivatives have been found to possess cdk/cyclin kinase inhibitory activity, suggesting their potential as antitumor agents. googleapis.com Specifically, N-(4-anilino-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-yl)-3,4-dimethoxy-benzamide was found to inhibit protein kinase CK2 with an IC50 of 19.5 µM. researchgate.net Furthermore, aminopyrazole derivatives have shown inhibitory activity against Glycogen Synthase Kinase 3 (GSK3) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Some salt-inducible kinase (SIK) inhibitors have also been developed from benzamide chemical series. acs.org
| Compound/Analog | Kinase Target | IC50 Value |
| N-(4-anilino-7- oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-yl)-3,4-dimethoxy- benzamide | Protein Kinase CK2 | 19.5 µM |
| 4-(5-substituted-benzimidazol-1-yl)-2-methoxy-benzamide derivative (Compound 8) | SIK1 | 424 nM |
| SIK2 | 300 nM | |
| SIK3 | 188 nM |
Cell-Based Assays and Functional Characterization in Preclinical Models
The preclinical evaluation of this compound and its derivatives involves a variety of cell-based assays to characterize their functional effects. These assays are crucial for understanding the compounds' potential as therapeutic agents by examining their impact on cell viability, proliferation, and the underlying molecular mechanisms.
In Vitro Cell Proliferation and Viability Assays (e.g., for anticancer activity)
The anticancer potential of benzamide derivatives is frequently assessed using in vitro assays that measure cell proliferation and viability in various cancer cell lines. These studies aim to quantify the cytotoxic effects of the compounds and determine their potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).
Research into structurally related compounds, such as trimethoxyphenyl-based analogues, has demonstrated significant cytotoxic activity against hepatocellular carcinoma (HepG2) cells. nih.gov In one study, a series of novel analogues were synthesized and evaluated, with several compounds exhibiting potent activity. nih.gov The N-phenyl triazinone derivative, in particular, was found to be the most potent, with an IC₅₀ value of 1.38 μM. nih.gov Similarly, studies on 3,4,5-trihydroxy-N-alkyl-benzamides have utilized the MTT cell proliferation assay to test their effects on colon carcinoma HCT-116 cells. researchgate.net The antiproliferative activity of these compounds is often linked to their interaction with specific cellular targets, such as sigma receptors, which are known to be involved in the regulation of cancer cell growth. acs.org For instance, the sigma-2 (σ₂) receptor agonist PB28 has shown high efficacy in inhibiting the proliferation of the human prostate cancer PC-3 cell line, suggesting the receptor's role in the observed antiproliferative effects. acs.org
Table 1: Cytotoxic Activity of Selected Trimethoxyphenyl-Based Benzamide Analogues against HepG2 Cell Line
| Compound | Structure | IC₅₀ (μM) |
| N-phenyl triazinone derivative 9 | Triazinone | 1.38 nih.gov |
| N-pyridoyl triazinone 10 | Triazinone | 2.52 nih.gov |
| N-phenylthiazolyl triazinone 11 | Triazinone | 3.21 nih.gov |
| Podophyllotoxin (Reference) | Lignan | Data Not Provided in Source |
This table is based on data from a study on trimethoxyphenyl-based analogues, which are structurally related to this compound, to illustrate the type of data generated in cell viability assays. nih.gov
Cellular Uptake and Distribution Studies for this compound Analogs
To understand how these compounds behave in a biological system, researchers conduct cellular uptake and biodistribution studies, often using radiolabeled analogs. These studies track the compound's journey into cells and its distribution throughout various organs in preclinical models, which is critical for evaluating target engagement and potential off-target effects.
For example, a brominated analog, 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, was radiolabeled with Bromine-76 (⁷⁶Br) to study its distribution in mice bearing EMT-6 breast tumors. nih.govsnmjournals.org The studies revealed uptake in the tumor, with initial high accumulation in the liver and kidneys, organs known for high densities of sigma receptors and rapid excretion pathways. snmjournals.orgnih.gov Over time, the compound showed favorable clearance from non-target tissues, leading to high tumor-to-tissue ratios. nih.govsnmjournals.org At two hours post-injection, the tumor uptake of the ⁷⁶Br-labeled compound was 1.7 ± 0.2 %ID/g (percent injected dose per gram), comparable to uptake in the liver (1.7 ± 0.1 %ID/g) and kidney (1.8 ± 0.5 %ID/g). snmjournals.org Another study with an astatine-211 (B1237555) labeled analog, 5-(astato-(²¹¹At)-N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, also demonstrated prolonged tumor targeting, achieving a maximal tumor-to-muscle ratio of 9.02 at four hours post-administration. nih.gov
Table 2: Biodistribution of ⁷⁶Br-labeled Benzamide Analog ([⁷⁶Br]-1) in EMT-6 Tumor-Bearing Mice
| Tissue | Uptake at 30 min (%ID/g) | Uptake at 120 min (%ID/g) |
| Tumor | 5.31 nih.gov | 1.71 nih.gov |
| Blood | Data Not Provided in Source | < 1.0 (Approx.) |
| Liver | Data Not Provided in Source | 1.67 nih.gov |
| Kidney | Data Not Provided in Source | 1.85 nih.gov |
| Muscle | Data Not Provided in Source | < 0.5 (Approx.) |
This table presents data for the analog 5-[⁷⁶Br]-N-(4-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, referred to as [⁷⁶Br]RHM-4 or [⁷⁶Br]-1 in the source material. nih.gov
Mechanistic Investigations of Cellular Responses (e.g., receptor-mediated endocytosis)
Investigating the mechanisms behind the cellular responses to this compound analogs is key to understanding their pharmacological profile. A significant focus of this research has been on their interaction with sigma receptors, particularly the sigma-2 receptor, which is overexpressed in many types of cancer cells. nih.govnih.gov
The sigma-2 receptor is known to be capable of receptor-mediated endocytosis, a process where the cell internalizes molecules by the inward budding of its membrane. nih.gov This mechanism provides a potential pathway for targeted drug delivery into cancer cells. nih.gov To ensure the specificity of this pathway, counter-screening assays are sometimes employed. For instance, a transferrin endocytosis assay can be used to determine if a compound's uptake is mediated by the more common clathrin-mediated endocytosis pathway; one study showed that a 3,5-dimethoxybenzamide (B98736) analog did not inhibit transferrin endocytosis, suggesting its cellular uptake occurs via a different, more selective mechanism. nih.gov
Beyond uptake, studies delve into the downstream cellular events triggered by these compounds. Research on related trimethoxyphenyl analogues has shown they can induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.gov Flow cytometry analysis revealed that a lead compound caused cell cycle disruption at the G2/M phase. nih.gov Further investigation into its apoptotic potential showed it decreased the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax and the tumor suppressor p53. nih.gov Sigma-2 receptor ligands are also known to be linked to the modulation of potassium channels and calcium release, which can ultimately lead to apoptosis. nih.gov
Computational Chemistry and Molecular Modeling of N Butyl 3,5 Dimethoxybenzamide
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. scialert.netmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. scialert.net
Prediction of Preferred Binding Poses and Orientations of N-butyl-3,5-dimethoxybenzamide within Receptor Active Sites
To investigate the potential biological targets of this compound, molecular docking simulations would be performed. This process involves preparing a 3D structure of the this compound molecule and docking it into the binding site of a selected protein target. Software such as AutoDock or CLC Drug Discovery Workbench could be utilized for this purpose. scialert.netmdpi.com
The simulation calculates the most favorable binding poses based on a scoring function, which estimates the binding free energy. A lower binding energy score typically indicates a more stable and favorable interaction. scialert.net The results would predict how this compound orients itself within the active site to maximize favorable interactions.
Hypothetical Docking Results for this compound with a Target Protein
| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| Receptor X | -8.5 | 1.2 µM |
| Receptor Y | -7.2 | 10.5 µM |
| Receptor Z | -6.1 | 50.3 µM |
Note: The data in this table is purely illustrative and does not represent actual research findings.
Identification of Critical Binding Site Residues and Interaction Types (e.g., hydrogen bonding, hydrophobic interactions)
Analysis of the predicted binding poses allows for the identification of specific amino acid residues in the receptor's active site that interact with this compound. These interactions are crucial for the stability of the ligand-protein complex. researchgate.net Common interaction types that would be analyzed include:
Hydrogen Bonds: The amide group and the methoxy (B1213986) groups of this compound could act as hydrogen bond donors or acceptors with polar residues in the binding site.
Hydrophobic Interactions: The n-butyl chain and the benzene (B151609) ring would likely engage in hydrophobic interactions with nonpolar residues.
Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.
Visualization software like Chimera or Python Molecular Viewer would be used to generate 3D models of these interactions. scialert.net
Hypothetical Interacting Residues for this compound in a Receptor Active Site
| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amide N-H | Aspartate (ASP) 152 | 2.9 |
| Hydrogen Bond | Methoxy Oxygen | Serine (SER) 210 | 3.1 |
| Hydrophobic | n-butyl chain | Leucine (LEU) 88 | 3.8 |
| Hydrophobic | Benzene ring | Phenylalanine (PHE) 298 | 4.0 |
Note: The data in this table is purely illustrative and does not represent actual research findings.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular dynamics simulations provide insights into the movement of atoms and molecules over time. nih.gov This technique can assess the stability of the ligand-protein complex predicted by molecular docking and explore the dynamic behavior of the ligand within the binding pocket.
Exploration of the Dynamic Behavior of this compound in Receptor Binding Pockets
Following a docking study, an MD simulation would be initiated to observe the conformational changes of this compound and the receptor over a specific time period (e.g., nanoseconds). This simulation would reveal how the ligand adapts its shape and position within the binding pocket, providing a more realistic view of the binding event than the static picture from docking.
Assessment of Ligand-Protein Complex Stability Over Time
The stability of the this compound-receptor complex would be evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD). A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site. researchgate.net Fluctuations in RMSD could indicate instability or multiple binding modes. This analysis helps validate the docking results and confirms the persistence of key interactions. researchgate.netnih.gov
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.net For this compound, these calculations could provide information on its molecular orbitals, charge distribution, and reactivity.
These calculations would help in understanding the molecule's intrinsic properties, such as the location of electron-rich and electron-poor regions, which are fundamental to its ability to interact with biological targets. For example, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can give insights into the molecule's chemical reactivity and kinetic stability. researchgate.net
Determination of Electronic Structure, Reactivity, and Electrostatic Potential Maps (e.g., DFT calculations)
There is no publicly available research that has performed DFT calculations or other computational methods to determine the electronic structure, reactivity, or electrostatic potential maps specifically for this compound. Such studies are crucial for understanding the molecule's stability, sites of electrophilic and nucleophilic attack, and its potential interactions with biological targets. Without these fundamental calculations, no data tables or detailed research findings can be presented.
Correlation of Electronic Properties with Biological Activity
Similarly, the scientific literature lacks any studies that correlate the electronic properties of this compound with its biological activity. While research on other benzamides has sometimes included quantitative structure-activity relationship (QSAR) analyses, which link molecular descriptors (often derived from computational studies) to biological function, no such analysis has been published for this compound. irb.hrsemanticscholar.org Therefore, it is not possible to provide an evidence-based discussion on this topic.
Lead Compound Identification and Optimization Strategies for N Butyl 3,5 Dimethoxybenzamide Derivatives
Hit-to-Lead and Lead Optimization Processes in Benzamide-Based Drug Discovery
The initial phase of drug discovery often involves high-throughput screening (HTS), where vast libraries of compounds are tested to identify "hits"—molecules showing activity against a specific biological target. upmbiomedicals.com These hits, however, are rarely optimal and serve as starting points for the more focused "hit-to-lead" process. This stage aims to transform a large number of initial hits into a smaller, more promising set of "lead" compounds by confirming their activity, assessing their synthetic feasibility, and conducting preliminary structure-activity relationship (SAR) studies. upmbiomedicals.comresearchgate.net
The ultimate goal is to identify a lead compound or series with the best possible balance of potency, selectivity, and favorable pharmacokinetic properties to enter the more rigorous lead optimization phase. upmbiomedicals.com During lead optimization, the chemical structure of the lead compound is systematically modified to produce a single preclinical candidate with an optimal profile for clinical trials. researchgate.net
In the context of benzamide-based drug discovery, this process has been successfully applied across various therapeutic areas. For instance, in the development of histone deacetylase (HDAC) inhibitors, researchers often modify the core benzamide (B126) structure—adjusting the cap group, the zinc-binding group (ZBG), and the linker—to improve potency and pharmacokinetic profiles. nih.gov Similarly, in the discovery of novel inhibitors for cyclin-dependent kinase 7 (CDK7), a hit compound was identified through structural analysis and then subjected to medicinal chemistry efforts, leading to a potent and selective lead compound (B2) with significantly improved activity in preclinical models. nih.govacs.org This iterative cycle of design, synthesis, and testing is central to refining benzamide derivatives. nih.gov
Rational Design Principles for Enhancing Potency, Selectivity, and Drug-Like Properties
Rational drug design utilizes the understanding of a biological target's structure and the mechanism of ligand-target interactions to guide the modification of a lead compound. core.ac.uk The primary objectives are to maximize potency and selectivity while ensuring the molecule has appropriate "drug-like" properties, often summarized by ADME (absorption, distribution, metabolism, and excretion).
Structure-Activity Relationship (SAR) Studies: SAR is the cornerstone of lead optimization. It involves synthesizing and testing a series of analogs to determine which chemical groups are essential for activity and how modifications affect potency and selectivity. For benzamide derivatives, key modifications often involve:
The Benzamide Ring: Altering the substitution pattern on the phenyl ring. For example, the position and nature of the methoxy (B1213986) groups in N-butyl-3,5-dimethoxybenzamide are critical.
The Amide Linker: The amide bond itself is a key structural feature, but its conformation and electronic properties can be influenced by neighboring groups.
The N-Alkyl Group: The nature of the substituent on the nitrogen atom (the n-butyl group in this case) significantly influences properties like lipophilicity and binding affinity.
A study on fluorinated benzamide analogs as dopamine (B1211576) D-2 receptor tracers demonstrated the impact of modifying the N-substituent. Replacing an ethyl group with bulkier or different groups like n-propyl, allyl, and n-butyl led to significant changes in receptor affinity, with the allyl group increasing affinity nearly tenfold. nih.gov This highlights how systematic changes to the N-substituent of a benzamide core can fine-tune its biological activity.
Enhancing Drug-Like Properties: Computational tools play a significant role in modern drug design. Quantitative Structure-Activity Relationship (QSAR) models, both 2D and 3D, are used to predict the inhibitory potency of novel inhibitors and to identify key pharmacophores. core.ac.uk These in silico techniques help prioritize which analogs to synthesize, saving time and resources. core.ac.uk Furthermore, properties like lipophilicity (logP/logD), solubility, and metabolic stability are continuously monitored and optimized. For example, introducing or modifying polar groups can improve solubility, while blocking sites of metabolism can increase a compound's half-life in the body. sk.ru
The following table presents data from a study on cyanoquinoline-benzamide derivatives, illustrating how modifications to the benzamide portion of the molecule impact biological activity.
Table 1: SAR of Cyanoquinoline-Benzamide Analogs
| Compound | Benzamide Moiety | Corrector Activity EC50 (µM) | Potentiator Activity EC50 (µM) |
|---|---|---|---|
| 15 | 3-Methoxybenzamide | 3.0 | 4.1 |
| 17 | 4-Methoxybenzamide | 2.7 | 13 |
| 18 | 2-Methoxybenzamide | 7.3 | 10 |
| 20 | 2,4-Dimethoxybenzamide | 1.8 | 3.2 |
| 21 | 3,4-Dimethoxybenzamide | 2.5 | 4.5 |
Data sourced from a study on dual-acting cyanoquinolines, demonstrating how substituent placement on the benzamide ring affects corrector and potentiator activities for the CFTR protein. nih.gov
Combinatorial Chemistry and Library Synthesis for Diverse this compound Analogs
Combinatorial chemistry is a powerful technology for rapidly creating a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach is particularly useful during the hit-to-lead and lead optimization phases to broadly explore the SAR around a lead scaffold. nih.gov Instead of synthesizing compounds one by one, combinatorial techniques allow for the parallel synthesis of hundreds or thousands of analogs. nih.gov
For a molecule like this compound, a combinatorial library could be designed to explore a wide range of chemical diversity around the core structure. This is often achieved using solid-phase synthesis, where one of the starting materials is attached to a resin bead, and subsequent reagents are added in a stepwise fashion. umich.edu
A potential combinatorial approach to generate analogs of this compound could involve the following steps:
Amine Scaffolds: A diverse set of primary or secondary amines (R¹-NH₂) could be attached to a solid support.
Acylation: The resin-bound amines would then be reacted with an activated form of diverse benzoic acids (R²-COCl), such as 3,5-dimethoxybenzoyl chloride or other substituted benzoyl chlorides.
Cleavage: The final amide products are cleaved from the resin support and purified.
This strategy allows for the systematic variation of both the "R¹" group (exploring alternatives to the n-butyl group) and the "R²" group (exploring alternatives to the 3,5-dimethoxy substitution pattern).
Table 2: Hypothetical Combinatorial Library for N-R¹-R²-benzamide Analogs
| R¹ (Amine Component) | R² (Benzoyl Component) | Resulting Analog Structure |
|---|---|---|
| n-Butyl | 3,5-Dimethoxy | This compound |
| Isobutyl | 3,5-Dimethoxy | N-isobutyl-3,5-dimethoxybenzamide |
| Cyclopropylmethyl | 3,5-Dimethoxy | N-(cyclopropylmethyl)-3,5-dimethoxybenzamide |
| n-Butyl | 3,4,5-Trimethoxy | N-butyl-3,4,5-trimethoxybenzamide |
| n-Butyl | 3-Hydroxy-5-methoxy | N-butyl-3-hydroxy-5-methoxybenzamide |
Future Directions and Emerging Research Avenues for N Butyl 3,5 Dimethoxybenzamide Research
Development of N-butyl-3,5-dimethoxybenzamide Analogs as Advanced Chemical Probes
The development of analogs based on the this compound scaffold is a promising area for creating advanced chemical probes to investigate biological systems. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a receptor or enzyme, allowing researchers to study its function.
Researchers have successfully created analogs by modifying the core structure to enhance properties like binding affinity and selectivity. For instance, the indoline (B122111) ring, a feature in some related probe molecules, has been shown to be a modifiable component without a complete loss of activity. nih.gov The preparation of various aniline (B41778) analogs, which involves removing the bridging ethylene (B1197577) of an indoline system, has demonstrated that the core benzamide (B126) moiety can retain good potency, indicating its importance in molecular interaction. nih.gov In one study, a 3,5-dimethoxybenzamide (B98736) analog attached to a 3,3-dimethylindoline (B1314585) structure showed very high activity, with an IC50 value of 0.008 μM. nih.gov The synthesis of fluorescence-labeled analogs has also been explored as a strategy to create chemical probes that can be visualized within cells, helping to understand their localization and interaction with subcellular structures like microtubules. mdpi.com These examples underscore the principle that the benzamide scaffold is a viable starting point for designing novel probes for biological investigation.
Application in Preclinical Imaging Studies through Radiolabeling (e.g., 18F, 76Br labeling for PET)
A significant future direction for this compound-based compounds is their application in preclinical imaging, particularly Positron Emission Tomography (PET). PET is a non-invasive imaging technique that uses radiolabeled molecules (radiotracers) to visualize and quantify biochemical processes in vivo. researchgate.net By labeling analogs of this compound with positron-emitting radioisotopes like Fluorine-18 (¹⁸F) or Bromine-76 (⁷⁶Br), researchers can create powerful tools for imaging specific molecular targets, such as receptors that are overexpressed in cancer cells.
Research has focused on developing radiotracers that target the σ2 receptor, which is often upregulated in proliferating tumor cells. snmjournals.orgnih.gov Analogs of the dimethoxybenzamide scaffold have been successfully radiolabeled and evaluated for this purpose.
Key research findings in the radiolabeling of benzamide analogs include:
Synthesis: High-yield synthesis of ⁷⁶Br-labeled benzamide analogs has been achieved. snmjournals.orgnih.gov For example, 5-[⁷⁶Br]-N-(4-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide ([⁷⁶Br]RHM-4) was synthesized via an electrophilic destannylation reaction from a tributylstannyl precursor, with radiochemical yields ranging from 47–76%. nih.gov
In Vivo Evaluation: In preclinical models using mice with breast tumors, these ⁷⁶Br-labeled compounds demonstrated effective tumor uptake. snmjournals.orgnih.gov The radiotracer [⁷⁶Br]RHM-4, for instance, showed significant accumulation in tumors and had better tumor-to-tissue ratios in several key tissues compared to the established proliferation tracer 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT). nih.gov
Imaging Potential: MicroPET imaging studies confirmed that these radiotracers can successfully visualize tumors. snmjournals.orgnih.gov The high affinity and low nonspecific binding of compounds like [⁷⁶Br]RHM-4 indicate their potential as effective PET radiotracers for imaging solid tumors. nih.gov
Future Isotopes: In addition to ⁷⁶Br, fluorinated analogs have been prepared for potential labeling with ¹⁸F, which is a widely used PET isotope with favorable characteristics for clinical imaging. researchgate.netsnmjournals.org
Table 1: Research Findings on Radiolabeled Benzamide Analogs for PET Imaging
| Compound/Analog Name | Radioisotope | Synthesis Method | Radiochemical Yield | Key In Vivo Findings (EMT-6 Breast Cancer Model) | Reference(s) |
|---|---|---|---|---|---|
| 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide ([⁷⁶Br]-1 or [⁷⁶Br]RHM-4) | ⁷⁶Br | Electrophilic destannylation of tributylstannyl precursor | 50-70% | Showed tumor uptake and higher tumor-to-normal tissue ratios than [¹⁸F]FLT in brain, muscle, fat, heart, bone, blood, and lung at 120 min. | snmjournals.orgnih.govnih.gov |
| 5-bromo-N-(2-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide ([⁷⁶Br]-2) | ⁷⁶Br | Electrophilic destannylation of tributylstannyl precursor | 50-70% | Identified EMT-6 breast tumors in vivo, but had lower tumor-to-normal tissue ratios compared to [⁷⁶Br]-1. | snmjournals.orgnih.gov |
| Fluorinated analog (for potential ¹⁸F labeling) | ¹⁸F (proposed) | Not specified | Not specified | Prepared as a candidate for future ¹⁸F PET imaging studies. | researchgate.netsnmjournals.org |
| (2-methoxy-¹¹C)-N-(4-(3,4-Dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)butyl)-5-methylbenzamide ([¹¹C]RHM-1) | ¹¹C | O-alkylation of desmethyl precursor with [¹¹C]methyl iodide | 60-75% | Evaluated as a PET agent for imaging breast tumors in mice. | nih.gov |
Integration of Computational Approaches for De Novo Design and Virtual Screening
Computational chemistry offers powerful tools to accelerate drug discovery. For the this compound scaffold, integrating computational approaches like de novo design and virtual screening represents a critical future direction.
Virtual Screening: This technique involves computationally screening large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. researchgate.net Ligand- and structure-based virtual screening methods have been successfully used to identify novel inhibitors for various targets, where benzamide structures have emerged as promising hits. researchgate.net For example, a 2,5-dimethoxybenzamide (B1347182) derivative was identified as a hit compound with inhibitory activity against histone deacetylase 1 (HDAC1), validating the potential of this general scaffold in drug discovery. researchgate.net Such methods can be applied to find new uses for this compound derivatives by screening them against a wide range of biological targets.
De Novo Design: This approach involves using algorithms to design novel molecules from scratch that are optimized to fit the binding site of a target protein. Recently, advanced methods like generative adversarial networks (GANs) have been developed to design multi-target directed ligands (de novo). chemrxiv.org These computational tools could be used to generate novel analogs of this compound with enhanced potency, selectivity, or improved pharmacokinetic properties by using the core scaffold as a starting fragment for molecular generation.
Potential for Polypharmacology and Multi-Target Directed Ligand Design based on the this compound Scaffold
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. rsc.org This complexity has driven a shift from the traditional "one molecule, one target" paradigm to the concept of polypharmacology, where a single drug is designed to interact with multiple targets. A Multi-Target Directed Ligand (MTDL) is a molecule created by combining two or more pharmacophores into a single compound to modulate several targets simultaneously. rsc.orgresearchgate.net
The this compound scaffold is an attractive starting point for MTDL design due to its proven chemical tractability. As demonstrated in the development of imaging probes, the scaffold can be readily modified at several positions to introduce new functional groups without losing its core binding capabilities. nih.gov This structural flexibility is key for designing MTDLs, where different parts of the molecule are optimized to interact with different biological targets. For instance, the benzamide portion could serve as an "orthosteric binding fragment" for one target, while the butyl chain could be extended or modified to create a "secondary binding fragment" that interacts with a second target. nih.gov This strategy could be employed to design novel therapeutics for complex diseases where hitting multiple targets may lead to a more effective outcome than single-target therapies. researchgate.net
Q & A
What are the common synthetic routes for N-butyl-3,5-dimethoxybenzamide in academic research?
This compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting 3,5-dimethoxybenzoyl chloride with N-butylamine under basic conditions (e.g., triethylamine in dichloromethane). Alternatively, alkylation of 3,5-dimethoxybenzamide derivatives with 1-bromobutane in the presence of a strong base (e.g., Li metal) can yield the target compound. Reaction optimization often includes controlling temperature (e.g., 0–25°C) and using anhydrous solvents to minimize side reactions .
How can reaction conditions be optimized to improve the yield and purity of this compound?
Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents like THF or DMF enhance reactivity.
- Catalyst use : Lewis acids (e.g., BF₃·Et₂O) may accelerate acylation.
- Temperature control : Gradual warming (e.g., 0°C → room temperature) reduces byproducts.
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity.
Recent studies report yield improvements from 36% to 65% by streamlining steps, such as one-pot syntheses and eliminating intermediate isolations .
What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxy and butyl groups).
- HPLC-MS : Quantifies purity (>95% typical for research-grade material) and detects trace impurities.
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., monoclinic P21/c space group observed in related benzamides) .
What mechanistic insights exist for substitution reactions in this compound synthesis?
The reaction proceeds via nucleophilic acyl substitution:
Activation : 3,5-dimethoxybenzoyl chloride reacts with a base (e.g., Et₃N) to form a reactive acylium intermediate.
Nucleophilic attack : N-butylamine attacks the electrophilic carbonyl carbon.
Byproduct removal : HCl is neutralized by the base, shifting equilibrium toward product formation.
Kinetic studies suggest rate-limiting steps depend on solvent polarity and amine nucleophilicity .
What in vitro biological activities have been reported for this compound derivatives?
Derivatives exhibit:
- Analgesic activity : Structural analogs (e.g., opiranserin/VVZ-149) target CNS receptors, reducing pain signaling in preclinical models.
- Anticancer potential : Related benzoxazepin-benzamide hybrids inhibit cancer cell proliferation (IC₅₀ = 2–10 μM in prostate and colon cancer lines).
- Enzyme modulation : Methoxy groups enhance binding to cytochrome P450 isoforms, relevant for drug metabolism studies .
How can discrepancies in biological activity data for this compound derivatives be addressed?
Systematic approaches include:
- Purity validation : Reanalyze compounds via HPLC and elemental analysis to rule out impurity effects.
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls.
- Structural analogs : Compare activities of derivatives (e.g., fluoro- or chloro-substituted variants) to identify pharmacophores.
Contradictions in IC₅₀ values may arise from differences in cell permeability or off-target effects, necessitating orthogonal assays (e.g., SPR vs. fluorescence-based screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
